molecular formula C10H16BrNO2 B2437922 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide CAS No. 2580248-28-6

5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide

Cat. No.: B2437922
CAS No.: 2580248-28-6
M. Wt: 262.147
InChI Key: OZKRMUSWUKGJGJ-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in neurotransmission and as a precursor to other biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of polymers and other industrial chemicals

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

While specific future directions for this compound are not mentioned in the sources, compounds with similar structures have been studied for their potential as anticancer agents . This suggests that “5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide” could also be of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an aldehyde, an amine, and a compound containing an active hydrogen atom. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Secondary or tertiary amines

    Substitution: Ethers or esters

Mechanism of Action

The mechanism of action of 5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide involves its interaction with various molecular targets and pathways. In biological systems, it may act as a neurotransmitter or neuromodulator, influencing the activity of neurons by binding to specific receptors. The compound’s effects are mediated through its interaction with enzymes and receptors involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct chemical and biological properties compared to other catecholamines .

Properties

IUPAC Name

5-(1-aminopropan-2-yl)-3-methylbenzene-1,2-diol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.BrH/c1-6-3-8(7(2)5-11)4-9(12)10(6)13;/h3-4,7,12-13H,5,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKRMUSWUKGJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)O)C(C)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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